molecular formula C11H14O2 B12300396 (2-(2-Methoxyphenyl)cyclopropyl)methanol

(2-(2-Methoxyphenyl)cyclopropyl)methanol

Cat. No.: B12300396
M. Wt: 178.23 g/mol
InChI Key: GWNQNQUYZBGDMY-UHFFFAOYSA-N
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Description

(2-(2-Methoxyphenyl)cyclopropyl)methanol is an organic compound that features a cyclopropyl group attached to a methanol moiety, with a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Methoxyphenyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-methoxyphenylmagnesium bromide with cyclopropylcarbinol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of fixed bed catalysts, such as cobalt or nickel, can facilitate the hydrogenation of cyclopropane carboxaldehyde in the gas or liquid phase .

Chemical Reactions Analysis

Types of Reactions

(2-(2-Methoxyphenyl)cyclopropyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various alcohol derivatives .

Scientific Research Applications

(2-(2-Methoxyphenyl)cyclopropyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(2-Methoxyphenyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The cyclopropyl group can act as a bioisostere, mimicking the behavior of other functional groups in biological systems. This can lead to the modulation of various pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(2-Methoxyphenyl)cyclopropyl)methanol is unique due to the combination of the cyclopropyl and methoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

[2-(2-methoxyphenyl)cyclopropyl]methanol

InChI

InChI=1S/C11H14O2/c1-13-11-5-3-2-4-9(11)10-6-8(10)7-12/h2-5,8,10,12H,6-7H2,1H3

InChI Key

GWNQNQUYZBGDMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CC2CO

Origin of Product

United States

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